Lanthanum(III) acetylacetonate hydrate

Catalog No.
S2691522
CAS No.
64424-12-0
M.F
C15H21LaO6
M. Wt
436.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lanthanum(III) acetylacetonate hydrate

CAS Number

64424-12-0

Product Name

Lanthanum(III) acetylacetonate hydrate

IUPAC Name

lanthanum(3+);4-oxopent-2-en-2-olate

Molecular Formula

C15H21LaO6

Molecular Weight

436.23 g/mol

InChI

InChI=1S/3C5H8O2.La/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3

InChI Key

HDIBUQNJDKISLA-UHFFFAOYSA-K

SMILES

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[La+3]

Solubility

not available

Canonical SMILES

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[La+3]

Lanthanum(III) acetylacetonate hydrate is a coordination compound with the molecular formula La(C₅H₇O₂)₃·xH₂O. It consists of lanthanum ions coordinated with acetylacetonate ligands, along with water molecules in its hydrated form. This compound typically appears as a white to pale yellow powder and is known for its sparing solubility in water, making it hygroscopic in nature .

The structure of lanthanum(III) acetylacetonate hydrate is characterized by the presence of lanthanum ions at the center, surrounded by three bidentate acetylacetonate ligands. The acetylacetonate ligands contribute to the stability and solubility properties of the complex, which are influenced by the presence of water molecules in its hydrated form .

Typical of coordination compounds. These include:

  • Dehydration Reaction: Upon heating, lanthanum(III) acetylacetonate hydrate can lose water molecules to form an anhydrous form. The dehydration temperature typically occurs around 143°C .
  • Complexation Reactions: The compound can participate in complexation reactions with other ligands, leading to the formation of new lanthanum complexes. For example, it can react with phosphines or amines to form stable adducts.
  • Redox Reactions: In certain conditions, lanthanum(III) ions can be reduced to lanthanum(II), which may alter the properties and reactivity of the compound.

The biological activity of lanthanum(III) acetylacetonate hydrate has been explored in various studies. It exhibits potential antimicrobial properties and has been investigated for its effects on cell growth and proliferation. Some studies suggest that lanthanum compounds may influence cellular processes due to their interactions with biological membranes and enzymes .

Lanthanum(III) acetylacetonate hydrate can be synthesized through several methods:

  • Direct Reaction Method: This involves reacting lanthanum(III) chloride or nitrate with acetylacetone in an organic solvent such as ethanol or methanol. The reaction typically proceeds under reflux conditions.
    text
    LaCl₃ + 3 CH₃COCH₂COCH₃ → La(C₅H₇O₂)₃ + 3 HCl
  • Solvothermal Synthesis: This method utilizes high-pressure conditions in a solvent medium to facilitate the formation of the compound, often resulting in higher purity and better crystallinity.
  • Precipitation Method: By mixing solutions of lanthanum salts and acetylacetone under controlled pH conditions, precipitates of lanthanum(III) acetylacetonate can be obtained, followed by filtration and drying processes.

Lanthanum(III) acetylacetonate hydrate has several applications across various fields:

  • Catalysis: It serves as a catalyst precursor in organic synthesis, particularly in reactions involving carbon-carbon bond formation.
  • Material Science: The compound is used in the preparation of thin films and coatings for electronic devices due to its unique optical and electronic properties.
  • Pharmaceuticals: Research into its biological properties suggests potential applications in drug development, particularly as a therapeutic agent for bone-related diseases.
  • Nanotechnology: It is utilized in synthesizing nanomaterials, where it can act as a dopant or stabilizing agent.

Studies on the interactions of lanthanum(III) acetylacetonate hydrate with other compounds reveal its ability to form stable complexes with various ligands. These interactions are significant for understanding its behavior in biological systems and industrial applications.

Research indicates that lanthanum complexes can interact with proteins and nucleic acids, affecting their structure and function. Such studies are crucial for elucidating the mechanisms by which lanthanum compounds exert their biological effects .

Several compounds exhibit structural similarities or functional properties to lanthanum(III) acetylacetonate hydrate. Here are some notable examples:

Compound NameFormulaUnique Features
Cerium(III) acetylacetonate hydrateCe(C₅H₇O₂)₃·xH₂OSimilar coordination chemistry; used in catalysis
Neodymium(III) acetylacetonateNd(C₅H₇O₂)₃Exhibits luminescent properties; used in lighting
Yttrium(III) acetylacetonateY(C₅H₇O₂)₃Known for its superconducting properties
Gadolinium(III) acetylacetonateGd(C₅H₇O₂)₃·xH₂OUtilized in magnetic resonance imaging contrast agents

Lanthanum(III) acetylacetonate hydrate stands out due to its unique combination of chemical stability, potential biological activity, and versatility in applications compared to these similar compounds. Its specific interactions within biological systems and materials science make it a subject of ongoing research interest.

Lanthanum was first isolated in 1839 by Carl Gustaf Mosander, but systematic studies of its coordination chemistry emerged later. The synthesis of lanthanum acetylacetonate hydrate dates to early research on lanthanide coordination complexes, driven by interest in their catalytic and materials science applications. The dihydrate form was characterized via X-ray crystallography in the 21st century, revealing its molecular architecture.

Nomenclature and Chemical Identity

PropertyDetails
IUPAC NameTris(2,4-pentanedionato)lanthanum(III) hydrate
Common SynonymsLanthanum tris(acetylacetonate), La(acac)₃·xH₂O
CAS Number64424-12-0
Molecular Weight (Anhydrous)436.23 g/mol
Hydrate FormTypically 2–3 water molecules (x = 2–3)

The compound is sold as a hydrate due to the instability of the anhydrous form, which decomposes under heat.

Relevance in Coordination Chemistry and Materials Science

Coordination Chemistry

Lanthanum(III) acetylacetonate hydrate exemplifies key principles in coordination chemistry:

  • Chelation: Acetylacetonate ligands form stable six-membered chelate rings, enhancing complex stability.
  • Coordination Geometry: The distorted cubic arrangement (eight-coordinate La³+) reflects lanthanide ion preferences for high coordination numbers.
  • Ligand Flexibility: Water molecules act as monodentate ligands, enabling structural adaptability.

Materials Science Applications

ApplicationDetails
CatalysisUsed in C–H borylation reactions via activation with trimethylaluminum.
Thin-Film SynthesisPrecursor in sol-gel methods for perovskite oxides (e.g., LaAlO₃).
MOCVD PrecursorsEmployed in chemical vapor deposition for ceramic coatings.

Scope and Objectives of Research

Current research focuses on:

  • Synthesis Optimization: Developing methods to stabilize the anhydrous form.
  • Structural Characterization: Refining X-ray diffraction (XRD) and IR spectroscopy data for precise coordination sphere analysis.
  • Functional Material Development: Leveraging the compound in catalytic systems and nanomaterial fabrication.

Molecular Formula and Hydration States

The anhydrous form of lanthanum(III) acetylacetonate is represented by the formula La(C₅H₇O₂)₃, with a molecular weight of 436.23 g/mol [1] [4]. However, the compound is typically isolated as a hydrate, with the dihydrate La(C₅H₇O₂)₃(H₂O)₂ being the most well-characterized form [4] [5]. The hydrated variant has a molecular formula of C₁₅H₂₃LaO₇ and a molecular weight of 454.24 g/mol [3] [6]. The exact hydration state (x in La(C₅H₇O₂)₃·xH₂O) depends on synthesis conditions, with thermogravimetric analyses revealing stepwise dehydration upon heating [4] [5]. For instance, the dihydrate loses water molecules at ~110°C to form a monohydrate, followed by complete dehydration at 150°C [3] [5].

Coordination Environment of Lanthanum(III) Ion

The lanthanum(III) ion in the dihydrate adopts an eight-coordinate geometry, comprising six oxygen atoms from three bidentate acetylacetonate (acac⁻) ligands and two oxygen atoms from water molecules [4] [5]. This coordination sphere forms a distorted square antiprismatic structure, as confirmed by X-ray diffraction (XRD) studies [5]. The La–O bond distances range from 2.435 Å to 2.607 Å, with shorter bonds observed for the acetylacetonate oxygens compared to those of water [5]. Infrared (IR) spectroscopy further supports this configuration, with characteristic bands at 3381 cm⁻¹ (O–H stretching of coordinated water) and 486 cm⁻¹ (La–O stretching) [5].

Crystallographic Features

Crystallographic data for the dihydrate reveal a triclinic crystal system with space group P 1 and unit cell parameters:

  • a = 9.0847(6) Å
  • b = 10.8658(7) Å
  • c = 11.5211(8) Å
  • α = 90.0°
  • β = 90.0°
  • γ = 90.0° [5].

The structure features alternating layers of La(acac)₃(H₂O)₂ units stabilized by hydrogen bonding between water molecules and acetylacetonate oxygen atoms [5]. Upon heating under vacuum, the dihydrate undergoes transformation into an oxo-cluster, La₄O(acac)₁₀, a behavior shared with other lanthanide acetylacetonates [4].

Comparison with Other Lanthanide Acetylacetonates

Lanthanum(III) acetylacetonate hydrate exhibits distinct structural and stability trends compared to analogous lanthanide complexes:

PropertyLa(acac)₃·2H₂ONd(acac)₃·xH₂OGd(acac)₃·xH₂O
Coordination Number88–98–9
La–O Bond Length (Å)2.435–2.607 [5]2.40–2.65 [1]2.38–2.62 [1]
Thermal StabilityDecomposes at 285°C [5]Decomposes at 300°C [1]Decomposes at 310°C [1]

Notably, lighter lanthanides (e.g., neodymium) often exhibit higher coordination numbers due to their smaller ionic radii, while stability constants (logK) for La(acac)₃ (logK₁ = 3.65, logK₂ = 5.13, logK₃ = 6.12) are generally lower than those of later lanthanides [4]. These differences influence their applicability in catalysis and materials synthesis [1] [4].

Hydrogen Bond Acceptor Count

6

Exact Mass

436.040176 g/mol

Monoisotopic Mass

436.040176 g/mol

Heavy Atom Count

22

Dates

Modify: 2023-08-16

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